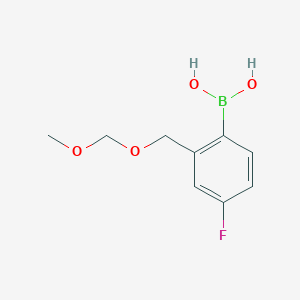
(2-Ethyl-1-benzofuran-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-1-benzofuran-3-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with an ethyl group at the second position and a boronic acid group at the third position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-benzofuran-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-ethylbenzofuran, is brominated at the third position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Lithiation: The brominated intermediate is then treated with n-butyllithium at low temperatures (-78°C) to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is reacted with triisopropyl borate to yield this compound after hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.
化学反応の分析
Types of Reactions: (2-Ethyl-1-benzofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or ketones.
Substitution: Various substituted benzofuran derivatives.
科学的研究の応用
(2-Ethyl-1-benzofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (2-Ethyl-1-benzofuran-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki–Miyaura coupling . This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
類似化合物との比較
Benzofuran-2-boronic acid: Similar structure but without the ethyl group at the second position.
Benzo[b]thiophene-2-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-Furanylboronic acid: Lacks the benzene ring fused to the furan ring.
Uniqueness: (2-Ethyl-1-benzofuran-3-yl)boronic acid is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the synthesis of specific derivatives that may not be easily accessible using other boronic acids.
特性
CAS番号 |
881998-70-5 |
|---|---|
分子式 |
C10H11BO3 |
分子量 |
190.01 g/mol |
IUPAC名 |
(2-ethyl-1-benzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6,12-13H,2H2,1H3 |
InChIキー |
XETMUIKOOLNLII-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(OC2=CC=CC=C12)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


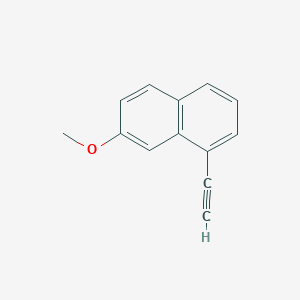
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
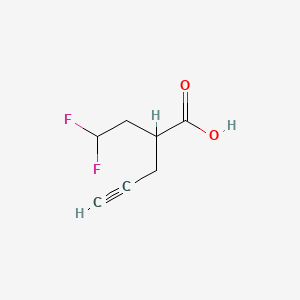
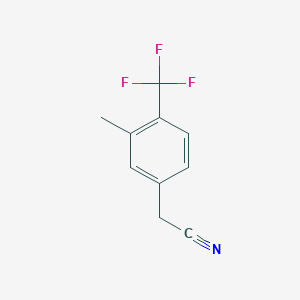
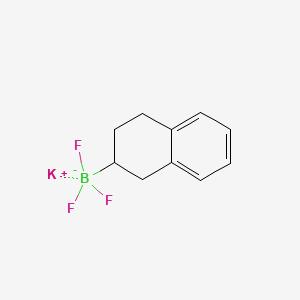
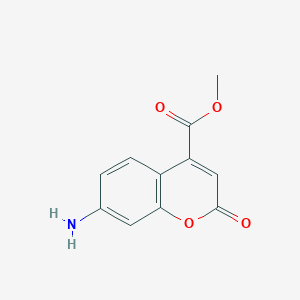
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
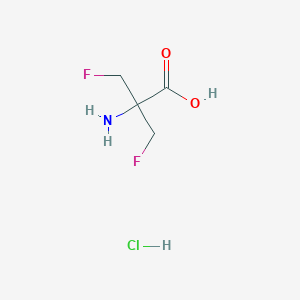
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
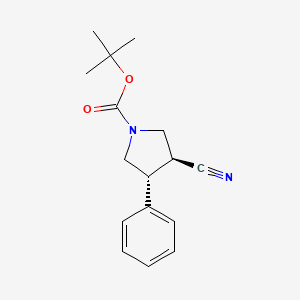

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)
